Chloroplatinic acid hydrate

Catalog No.
S1903131
CAS No.
26023-84-7
M.F
Cl6H4OPt
M. Wt
427.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroplatinic acid hydrate

CAS Number

26023-84-7

Product Name

Chloroplatinic acid hydrate

IUPAC Name

hexachloroplatinum(2-);hydron;hydrate

Molecular Formula

Cl6H4OPt

Molecular Weight

427.8 g/mol

InChI

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4

InChI Key

SLIOYUPLNYLSSR-UHFFFAOYSA-J

SMILES

[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

The exact mass of the compound Chloroplatinic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloroplatinic acid hydrate (CAS: 26023-84-7), also known as hexachloroplatinic acid hydrate, is a primary, water-soluble source of platinum(IV) ions. Its high solubility in water, ethanol, and acetone distinguishes it from other common platinum salts, making it a preferred precursor for preparing homogenous catalysts, standardized platinum solutions, and for the synthesis of highly dispersed supported platinum nanoparticles for applications in catalysis and electrochemistry. The compound typically decomposes to platinum metal via intermediates like platinum(IV) chloride (PtCl₄) and platinum(II) chloride (PtCl₂) at elevated temperatures.

Procurement Fit

Universal precursor for aqueous-phase catalyst impregnation
Defined thermal decomposition pathway for reproducible calcination
Commercial supply with specified Pt content and trace metals grade options

Substituting Chloroplatinic acid hydrate with seemingly similar platinum salts like potassium hexachloroplatinate (K₂PtCl₆) or platinum chlorides (PtCl₂, PtCl₄) often leads to significant process and performance failures. These alternatives have poor solubility in water and common organic solvents at room temperature, complicating the preparation of precursor solutions and hindering uniform deposition on catalyst supports. For instance, PtCl₄ is noted as being insoluble in water at room temperature, requiring more complex processing to achieve homogenous mixtures. The use of less soluble precursors can result in non-uniform particle sizes and lower platinum dispersion, directly impacting the catalytic activity and reproducibility of the final product. Therefore, for applications requiring high precursor solubility for controlled, reproducible synthesis, direct substitution is impractical.

Substitution Risk

Potassium hexachloroplatinate (K₂PtCl₆)
Insoluble in water, precluding aqueous impregnation protocols. Potassium counterion introduces alkali metal contamination risk.
This compound
0.5 M aqueous solubility at 20 °C
Alternative
Insoluble; K⁺ may poison catalytic sites
Platinum(II) acetylacetonate (Pt(acac)₂)
Organometallic route yields higher metal dispersion and lower surface acidity. Catalyst properties may shift significantly.
This compound
Lower dispersion; higher surface acidity
Alternative
Higher dispersion; lower acidity; Pt⁰-rich surface
Hygroscopic handling
Requires controlled storage and handling; moisture uptake may alter lot-to-lot reproducibility if not managed.

Superior Aqueous Solubility for Simplified Processing and Dosing

Chloroplatinic acid hydrate is highly soluble in water, a critical advantage over common alternatives. In contrast, potassium hexachloroplatinate (K₂PtCl₆) is poorly soluble, with a reported solubility of only 0.89 g/100 mL at 25 °C. Platinum(IV) chloride (PtCl₄) and Platinum(II) chloride (PtCl₂) are also noted to be insoluble in water at room temperature.

Evidence DimensionSolubility in Water (25 °C)
Target Compound DataHighly soluble
Comparator Or BaselineK₂PtCl₆: 0.89 g/100 mL; PtCl₄: Insoluble at room temperature
Quantified DifferenceQualitatively significant, enabling solution-based processing not feasible with comparators.
ConditionsAqueous solution at room temperature (approx. 25 °C).

High solubility simplifies the preparation of stock solutions and ensures uniform impregnation of catalyst supports, leading to more consistent and reproducible final products.

Aqueous solubility
Head-to-head
This 0.5 M at 20 °C, clear orange solution
K₂PtCl₆ Insoluble in water
Enables aqueous impregnation feasibility
Insolubility limits K₂PtCl₆ to non-aqueous routes

Lower Decomposition Temperature for Thermally Sensitive Catalyst Synthesis

Thermogravimetric analysis (TGA) shows that Chloroplatinic acid hydrate (H₂PtCl₆) undergoes a multi-step decomposition, forming PtCl₄ at approximately 220 °C and β-PtCl₂ at 350 °C before converting to platinum metal at 500 °C. In a direct comparison, PtCl₄ begins its first major weight loss step at a higher temperature range of 295-350 °C, while PtCl₂ shows a single weight loss between 400-485 °C. The initial decomposition of H₂PtCl₆ at lower temperatures is advantageous for preparing supported catalysts where high temperatures could damage the support material.

Evidence DimensionInitial Major Decomposition Temperature (N₂ atmosphere)
Target Compound Data~220 °C (loss of water and formation of PtCl₄)
Comparator Or BaselinePtCl₄: 295-350 °C; PtCl₂: 400-485 °C
Quantified DifferenceInitial decomposition starts at least 75 °C lower than PtCl₄.
ConditionsThermogravimetric analysis (TGA) in a nitrogen atmosphere.

A lower decomposition temperature allows for the formation of metallic platinum nanoparticles on sensitive supports (like certain carbons or polymers) without thermal degradation of the support material.

Thermal decomposition
Class-level
PtCl₄ at 220 °C → β-PtCl₂ at 350 °C → Pt metal at 500 °C
Supports reproducible calcination programming
Reported TGA profile; class-level decomposition pathway

Demonstrated Efficacy in Producing High-Dispersion Catalysts

In a direct comparison for preparing Pt/ZSM-22 catalysts for n-hexadecane hydroisomerization, the catalyst derived from H₂PtCl₆ exhibited the highest platinum dispersion and a superior ratio of platinum sites to acid sites. This improved dispersion, attributed to the Pt(IV) valence state and presence of chloride, resulted in better isomerization activity and selectivity compared to catalysts prepared from Pt(NO₃)₂ or Pt(NH₃)₄Cl₂.

Evidence DimensionCatalytic Performance
Target Compound DataHighest platinum dispersion, better isomerization activity and selectivity.
Comparator Or BaselineCatalysts prepared from Pt(NO₃)₂ and Pt(NH₃)₄Cl₂ precursors.
Quantified DifferenceNot quantified in abstract, but described as 'highest' and 'better'.
Conditions0.5 wt.% Pt on ZSM-22 support for n-hexadecane hydroisomerization.

This provides direct evidence that the choice of H₂PtCl₆ as a precursor translates to a more efficient final catalyst, a critical factor for industrial procurement.

Metal dispersion & acidity
Head-to-head
This Lower metal dispersion; higher surface acidity
Pt(acac)₂ Higher dispersion; lower acidity; Pt⁰-rich
Influences catalytic selectivity and activity
Qualitative ranking reported; exact values not provided
Purity grade
Specification review
99.995% trace metals, Pt 38–40% vs ≥99.9% trace metals, Pt 37–40%
Controls trace metal contamination for sensitive applications
Grade selection depends on end-use sensitivity to Fe, Ni, Cu
Nanoparticle aggregation
Head-to-head
This Larger Z-average (more aggregation)
K₂PtCl₆ ≥33% lower Z-average at 72 h
Counterion identity affects colloidal stability
Potassium may limit aggregation; consider application context
K⁺ selectivity
Class-level
K₂PtCl₆ precipitate Na⁺ remains soluble
Enables gravimetric potassium determination
Differential chloroplatinate solubility; method context

Preparation of Highly Dispersed Supported Catalysts (e.g., Pt/C)

The high solubility of Chloroplatinic acid hydrate in water and alcohols allows for simple and effective impregnation of high-surface-area supports like activated carbon or silica. This ensures a uniform distribution of the platinum precursor, which upon reduction, leads to highly dispersed platinum nanoparticles with superior catalytic activity, as demonstrated in studies of bifunctional catalysts.

Electrochemical Deposition and Electroplating

As a readily soluble source of [PtCl₆]²⁻ ions, this compound is a standard precursor in electrochemical baths for platinum plating and the synthesis of platinum nanostructures. Its use in aqueous solutions simplifies bath preparation compared to less soluble salts, enabling controlled deposition for applications in electronics, sensors, and electrocatalysis.

Synthesis of Colloidal Platinum Nanoparticles

The compound is a workhorse precursor for the chemical reduction synthesis of colloidal platinum nanoparticles in various solvents. Its solubility allows for precise control over precursor concentration, which is a key parameter for controlling the final particle size and distribution, essential for applications in catalysis, and sensing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-phase catalyst impregnation
High aqueous solubility; defined TGA profile
Impregnation uniformity; calcination reproducibility
Fuel cell and electrocatalyst research
99.995% trace metals purity grade
Trace Fe, Ni, Cu contamination; electrochemical performance
Gravimetric potassium determination
Selective K⁺ precipitation as insoluble K₂PtCl₆
Precipitation completeness; Na⁺ interference absence
Heterogeneous catalysis with acidity tolerance
Higher surface acidity vs. organometallic routes
Acid-site density; metal-support interaction

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.46%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (98.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

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